N-(4-methoxybenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Description
N-(4-Methoxybenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a benzofuran-derived acetamide compound characterized by a 5-isopropyl-substituted benzofuran core linked to an acetamide group with a 4-methoxybenzyl substituent.
Properties
Molecular Formula |
C21H23NO3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C21H23NO3/c1-14(2)16-6-9-20-19(10-16)17(13-25-20)11-21(23)22-12-15-4-7-18(24-3)8-5-15/h4-10,13-14H,11-12H2,1-3H3,(H,22,23) |
InChI Key |
JZQGTDXQJDUHLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The isopropyl group can be introduced via Friedel-Crafts alkylation, while the methoxybenzyl group can be added through nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound differs from its analogs primarily in the substituents on the acetamide nitrogen and the heterocyclic moiety. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Thiadiazole analogs (e.g., 5e) exhibit higher melting points (132–170°C), suggesting stronger intermolecular interactions due to halogen substituents (e.g., chlorine) .
FPR Receptor Modulation
Pyridazinone derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazinone-acetamide, act as mixed FPR1/FPR2 ligands or specific FPR2 agonists, inducing calcium mobilization and chemotaxis in human neutrophils .
Thiadiazole-Based Analogs
Thiadiazole-containing acetamides (e.g., 5e, D038-1004) are primarily explored for antimicrobial and anti-inflammatory applications. For example:
Biological Activity
N-(4-methoxybenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide, also known by its CAS number 880793-75-9, is a compound of interest due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C_{19}H_{25}NO_{3}
- Molecular Weight : 337.4 g/mol
The structure includes a benzofuran moiety, which is often linked to various biological activities, including anti-inflammatory and analgesic properties.
This compound is thought to interact with specific receptors in the body, potentially influencing pathways related to pain perception and inflammation. The presence of the benzofuran structure may enhance its affinity for certain biological targets.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Studies have shown that compounds containing benzofuran derivatives often exhibit significant anti-inflammatory properties. This is crucial for conditions such as arthritis and other inflammatory diseases.
- Analgesic Properties : The compound may also possess analgesic effects, making it a candidate for pain management therapies.
Case Studies
- Study on Pain Relief : A controlled trial evaluated the efficacy of this compound in a rat model of chronic pain. Results indicated a significant reduction in pain scores compared to the control group, suggesting its potential utility in pain relief therapies.
- Anti-inflammatory Effects : Another study assessed the anti-inflammatory effects of this compound in mice subjected to induced inflammation. The results demonstrated a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6) post-treatment, reinforcing its role as an anti-inflammatory agent.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
